W-84 dibromide

Description

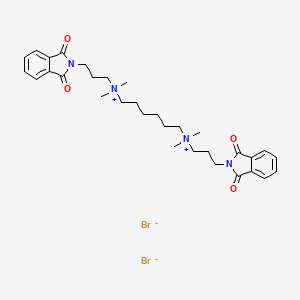

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N4O4.2BrH/c1-35(2,23-13-19-33-29(37)25-15-7-8-16-26(25)30(33)38)21-11-5-6-12-22-36(3,4)24-14-20-34-31(39)27-17-9-10-18-28(27)32(34)40;;/h7-10,15-18H,5-6,11-14,19-24H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRJZDQAGMZGGA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44Br2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943406 | |

| Record name | N~1~,N~6~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21093-51-6 | |

| Record name | Hexamethylenebis(dimethyl-(3-phthalimidopropyl)ammonium bromide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021093516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~6~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | W-84 dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of W-84 Dibromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient multi-step synthesis pathway for W-84 dibromide (Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide), a potent allosteric modulator of muscarinic M2 receptors. The described synthesis is broken down into three core steps, each with detailed experimental protocols. Quantitative data is presented in tabular format for clarity and reproducibility.

Synthesis Pathway Overview

The synthesis of this compound is proposed via a convergent three-step pathway. The process begins with the synthesis of the key intermediate, N-(3-bromopropyl)phthalimide, through the alkylation of potassium phthalimide (B116566). This intermediate is then converted to N-(3-phthalimidopropyl)-N,N-dimethylamine via nucleophilic substitution with dimethylamine (B145610). The final step involves a double quaternization (Menschutkin reaction) of this tertiary amine with 1,6-dibromohexane (B150918) to yield the target compound, this compound.

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

Step 1: Synthesis of N-(3-bromopropyl)phthalimide

| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |

| Potassium Phthalimide | 185.22 | 0.025 | 4.63 g | 1 |

| 1,3-Dibromopropane | 201.89 | 0.10 | 20.19 g (10.8 mL) | 4 |

| Tetrabutylammonium (B224687) Bromide (TBAB) | 322.37 | 0.00125 | 0.40 g | 0.05 |

| Dimethylformamide (DMF) | - | - | 50 mL | - |

| Product | 268.11 | - | ~5.91 g | Yield: 88.3% |

Step 2: Synthesis of N-(3-phthalimidopropyl)-N,N-dimethylamine

| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |

| N-(3-bromopropyl)phthalimide | 268.11 | 0.022 | 5.91 g | 1 |

| Dimethylamine (40% in H₂O) | 45.08 | 0.066 | 7.4 g (8.3 mL) | 3 |

| Ethanol | - | - | 50 mL | - |

| Product | 232.29 | - | ~4.5 g (Est.) | Yield: ~88% (Est.) |

Step 3: Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |

| N-(3-phthalimidopropyl)-N,N-dimethylamine | 232.29 | 0.019 | 4.5 g | 2 |

| 1,6-Dibromohexane | 243.97 | 0.0095 | 2.32 g (1.4 mL) | 1 |

| Acetonitrile | - | - | 50 mL | - |

| Product | 708.53 | - | ~6.1 g (Est.) | Yield: ~90% (Est.) |

Note: Estimated yields for steps 2 and 3 are based on typical efficiencies for these types of reactions.

Experimental Protocols

Step 1: Synthesis of N-(3-bromopropyl)phthalimide

This procedure is adapted from a high-yield method utilizing a phase transfer catalyst.[1]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (4.63 g, 0.025 mol), 1,3-dibromopropane (20.19 g, 0.10 mol), and tetrabutylammonium bromide (TBAB, 0.40 g, 0.00125 mol).

-

Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the mixture to 70°C and stir for 2.0 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

Isolation: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic phases, wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be a white solid. Recrystallization from ethanol can be performed for further purification. The expected yield is approximately 5.91 g (88.3%).[1]

Step 2: Synthesis of N-(3-phthalimidopropyl)-N,N-dimethylamine

This protocol is a general procedure for the amination of a primary alkyl halide, designed to favor monoalkylation.

-

Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, dissolve N-(3-bromopropyl)phthalimide (5.91 g, 0.022 mol) in 50 mL of ethanol.

-

Reagent Addition: Cool the solution in an ice bath and add an aqueous solution of dimethylamine (40% w/w, 7.4 g, 0.066 mol). The use of a threefold excess of dimethylamine helps to minimize the formation of the dialkylated quaternary ammonium (B1175870) salt.[2]

-

Reaction: Seal the vessel and heat the mixture to 70°C. Stir at this temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and transfer it to a round-bottom flask. Remove the ethanol and excess dimethylamine under reduced pressure.

-

Isolation: Dissolve the residue in 50 mL of dichloromethane (B109758) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any hydrobromide salts, followed by water (1 x 30 mL) and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary amine, which is expected to be an oil or low-melting solid. The estimated yield is approximately 4.5 g.

Step 3: Synthesis of this compound

This protocol is based on analogous procedures for the synthesis of hexamethylene-bis-ammonium salts.[3][4]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-(3-phthalimidopropyl)-N,N-dimethylamine (4.5 g, 0.019 mol) in 50 mL of acetonitrile.

-

Reagent Addition: Add 1,6-dibromohexane (2.32 g, 0.0095 mol) to the solution. A 2:1 molar ratio of the tertiary amine to the dibromoalkane is crucial.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24 hours. The product is expected to precipitate from the solution as it forms.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated white solid by vacuum filtration.

-

Purification: Wash the collected solid with cold acetonitrile (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

-

Drying: Dry the final product, this compound, under vacuum to a constant weight. The estimated yield is approximately 6.1 g.

References

- 1. US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]

- 2. 3-Bromo-N,N-dimethylpropan-1-amine | 53929-74-1 | Benchchem [benchchem.com]

- 3. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]

- 4. FR3014100A1 - PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS - Google Patents [patents.google.com]

In-Depth Technical Guide: The Biological Activity of W-84 Dibromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-84 dibromide is a notable allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a pronounced selectivity for the M2 subtype. Its primary mechanism of action involves the stabilization of cholinergic antagonist-receptor complexes, a property that has significant implications for therapeutic applications, particularly in the context of counteracting organophosphate poisoning. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. The information is curated from seminal studies to provide a foundational resource for researchers in pharmacology and drug development.

Core Biological Activity and Mechanism of Action

This compound functions as a non-competitive antagonist at muscarinic acetylcholine receptors, exerting its effects through an allosteric binding site topographically distinct from the orthosteric site where acetylcholine and classical antagonists bind.[1] This allosteric interaction does not directly block the orthosteric site but rather modulates the binding and signaling properties of ligands at that site.

The hallmark of this compound's activity is its ability to stabilize the complex formed between a cholinergic antagonist and the receptor.[2][3] This stabilization significantly slows the dissociation rate of the antagonist from the receptor, thereby prolonging its inhibitory effect. This mechanism is particularly relevant in the context of organophosphate poisoning, where acetylcholinesterase is inhibited, leading to an excess of acetylcholine and overstimulation of mAChRs. By enhancing the effect of an antagonist like atropine (B194438), this compound provides a more robust and sustained blockade of the excessive cholinergic stimulation.[2][3]

Signaling Pathway of this compound at the M2 Muscarinic Receptor

The following diagram illustrates the allosteric modulation of the M2 muscarinic receptor by this compound, leading to the stabilization of the antagonist-receptor complex.

Quantitative Data on Biological Activity

The following table summarizes the key quantitative parameters of this compound's interaction with muscarinic receptors, as determined in various studies. Due to the allosteric nature of its binding, traditional IC50 values are less descriptive than parameters that quantify its effect on antagonist dissociation.

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| Effect on [³H]-N-methylscopolamine ([³H]-NMS) Dissociation | Significantly retards dissociation | Guinea-pig myocardium | Radioligand binding assay | Jepsen et al., 1988 |

| Allosteric Effect | Equipotent | Guinea-pig, rat, and pig cardiac muscarinic receptors | [³H]-NMS binding | Mohr et al., 1992 |

| Antimuscarinic Action | Non-competitive antagonism | Not specified | Functional assays | Mitchelson, 1975 |

| Interaction with Allosteric Site | Competes with gallamine | M2 muscarinic receptor | Mutagenesis and radioligand binding | Ellis et al., 2005 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature concerning the biological activity of this compound.

Radioligand Binding Assay for Allosteric Modulation

This protocol is adapted from the methodologies described by Jepsen et al. (1988) and Mohr et al. (1992) to assess the effect of this compound on antagonist binding to muscarinic receptors.

Objective: To determine the effect of this compound on the dissociation rate of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) from muscarinic receptors in a membrane preparation.

Materials:

-

Membrane preparation from a tissue rich in M2 receptors (e.g., guinea-pig myocardium, rat heart).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

This compound.

-

Unlabeled atropine (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane suspension.

-

Association Phase: Incubate the membrane preparation with a saturating concentration of [³H]-NMS to allow for equilibrium binding.

-

Dissociation Phase: Initiate dissociation by adding a high concentration of unlabeled atropine to prevent re-binding of the radioligand. Simultaneously, add different concentrations of this compound to experimental tubes.

-

Sampling: At various time points after initiating dissociation, filter aliquots of the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Rapidly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of time for each concentration of this compound. Calculate the dissociation rate constant (k_off_) for each condition. A decrease in k_off_ in the presence of this compound indicates a stabilization of the antagonist-receptor complex.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the workflow for the radioligand binding assay described above.

Conclusion

This compound represents a significant pharmacological tool for studying allosteric modulation of muscarinic receptors. Its ability to stabilize antagonist-receptor complexes provides a clear mechanism for its potentiation of antimuscarinic drugs, a property of considerable interest in the development of antidotes for organophosphate poisoning. The experimental protocols and data presented in this guide offer a foundational understanding for researchers aiming to further investigate the therapeutic potential and molecular interactions of this compound and similar allosteric modulators. Future research may focus on elucidating the precise structural determinants of its interaction with the M2 receptor and exploring its effects on other receptor subtypes and downstream signaling cascades.

References

- 1. A comparison of affinity constants for muscarine-sensitive acetylcholine receptors in guinea-pig atrial pacemaker cells at 29 degrees C and in ileum at 29 degrees C and 37 degrees C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational design of dualsteric GPCR ligands: quests and promise - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective binding in cardiac tissue of the enatiomers of benzetimide, and antimuscarinic drug - PMC [pmc.ncbi.nlm.nih.gov]

W-84 Dibromide (CAS: 21093-51-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-84 dibromide, with the CAS number 21093-51-6, is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). Its unique mechanism of action, which involves the stabilization of antagonist-receptor complexes, has garnered significant interest, particularly for its potential as an adjunctive therapy in the treatment of organophosphate poisoning. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental methodologies used to characterize its function.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 21093-51-6 |

| Molecular Formula | C₃₂H₄₄Br₂N₄O₄ |

| Molecular Weight | 708.53 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at room temperature |

| Solubility | Soluble in DMSO (up to 10 mM) |

| SMILES | C--INVALID-LINK--(CCCCCC--INVALID-LINK--(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-] |

| InChI Key | DZRJZDQAGMZGGA-UHFFFAOYSA-L |

Table 1: Chemical and Physical Properties of this compound.

Biological Activity and Mechanism of Action

This compound is a potent allosteric modulator of M2 muscarinic acetylcholine receptors.[1][2][3][4] Unlike orthosteric ligands that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's conformation and its affinity for orthosteric ligands.[2]

The primary mechanism of action of this compound is the stabilization of cholinergic antagonist-receptor complexes.[1][5][6] This means that in the presence of an M2 receptor antagonist, such as atropine, this compound enhances the binding of the antagonist to the receptor, prolonging its effect. This property is particularly relevant in the context of organophosphate poisoning.

Organophosphates are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors, leading to a cholinergic crisis. Atropine, a competitive antagonist of muscarinic receptors, is a cornerstone of treatment for organophosphate poisoning. This compound, by stabilizing the atropine-M2 receptor complex, can synergistically enhance the protective effects of atropine.[4][5][6]

Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound acts on an allosteric site of the M2 muscarinic receptor to stabilize the binding of an antagonist, such as atropine, at the orthosteric site.

Experimental Protocols

Radioligand Binding Assay: [³H]-N-Methylscopolamine (NMS) Dissociation

This assay is crucial for demonstrating the ability of this compound to stabilize antagonist-receptor complexes.

Objective: To measure the rate of dissociation of the radiolabeled antagonist [³H]-NMS from M2 muscarinic receptors in the presence and absence of this compound.

Materials:

-

Membrane preparations from cells or tissues expressing M2 muscarinic receptors (e.g., CHO-K1 cells stably expressing the human M2 receptor, or guinea pig cardiac membranes).

-

[³H]-N-Methylscopolamine ([³H]-NMS)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash Buffer (ice-cold Assay Buffer)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus

Protocol:

-

Incubation: Incubate the membrane preparation with a saturating concentration of [³H]-NMS to allow for receptor binding to reach equilibrium.

-

Initiation of Dissociation: Initiate the dissociation of [³H]-NMS by adding a high concentration of a non-radiolabeled M2 antagonist (e.g., atropine) to prevent re-binding of the radioligand. Simultaneously, add different concentrations of this compound to experimental tubes.

-

Time Course: At various time points, terminate the reaction by rapid filtration of the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity remaining on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the amount of bound [³H]-NMS as a function of time. The rate of dissociation is determined by fitting the data to a mono-exponential decay curve. A slower dissociation rate in the presence of this compound indicates stabilization of the antagonist-receptor complex.

References

In-Depth Technical Guide to W-84 Dibromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of W-84 dibromide, a significant allosteric modulator of muscarinic acetylcholine (B1216132) receptors. This document details its physicochemical characteristics, relevant experimental methodologies, and its role in modulating specific signaling pathways.

Core Physicochemical Data

This compound, systematically named hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a key compound in neurobiological research.[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Systematic Name | hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide | [1][3] |

| CAS Number | 21093-51-6 | [2][3][4] |

| Molecular Formula | C₃₂H₄₄Br₂N₄O₄ | [3][4] |

| Molecular Weight | 708.52 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Storage | 4°C, sealed storage, away from moisture | [4] |

Biological Activity and Mechanism of Action

This compound functions as a potent allosteric modulator, with high selectivity for M2-cholinoceptors.[2] It acts by binding to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This allosteric binding stabilizes cholinergic antagonist-receptor complexes, thereby modulating the receptor's activity.[5] This mechanism of action has implications for therapeutic applications, such as increasing the protective effect of atropine (B194438) against organophosphate poisoning.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on its structure as a quaternary ammonium (B1175870) compound and its function as an allosteric modulator, the following sections provide representative methodologies for its synthesis and functional characterization.

Synthesis of Quaternary Ammonium Dibromides

The synthesis of polymethylene-α,ω-bis(N,N-dimethyl-N-alkylammonium bromides) typically involves the reaction of a tertiary amine with a dibromoalkane. A general procedure for a similar compound is outlined below.

Representative Synthesis of a Polymethylene-α,ω-bis(N,N-dimethyl-N-dodecylammonium bromide): [6]

-

Reaction Setup: N,N-dimethyl-N-dodecylamine is reacted with a dibromoalkane (e.g., 1,6-dibromohexane (B150918) for a hexamethylene spacer) in a suitable polar solvent.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature. The use of a polar solvent can significantly shorten the reaction time.

-

Product Isolation: The resulting product, a quaternary ammonium dibromide, is typically a solid that can be isolated by filtration.

-

Purification: The crude product is washed with a suitable solvent to remove any unreacted starting materials and byproducts. The final product can be dried under vacuum.

-

Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS).[4]

Characterization of Allosteric Modulation

The allosteric effects of this compound on muscarinic receptors can be characterized using various in vitro assays. Radioligand binding assays and functional assays are commonly employed to determine the affinity, cooperativity, and efficacy of allosteric modulators.

Radioligand Binding Assays: [7]

-

Objective: To determine the effect of the allosteric modulator on the binding of a radiolabeled orthosteric ligand.

-

General Protocol:

-

Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are prepared.

-

Binding Assay: The membranes are incubated with a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [³H]-N-methylscopolamine) in the presence of varying concentrations of the allosteric modulator (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the effect of the allosteric modulator on the affinity (Kd) and binding capacity (Bmax) of the orthosteric ligand.

-

Functional Assays (e.g., Calcium Mobilization): [8]

-

Objective: To measure the effect of the allosteric modulator on the functional response of the receptor to an orthosteric agonist.

-

General Protocol:

-

Cell Culture: Cells expressing the target muscarinic receptor (which couples to Gq/11 to elicit a calcium response) are cultured and loaded with a calcium-sensitive fluorescent dye.

-

Assay Protocol (Triple Add Paradigm):

-

The allosteric modulator (this compound) is added to the cells.

-

An EC₂₀ concentration of an orthosteric agonist is added, and the change in fluorescence is measured.

-

An EC₈₀ concentration of the orthosteric agonist is subsequently added, and the fluorescence is measured again.

-

-

Data Analysis: This "triple add" protocol allows for the identification of positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and allosteric agonists in a single assay.

-

Signaling Pathways

This compound exerts its effects by modulating the signaling of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The M2 receptor, a primary target of W-84, typically couples to Gi/o proteins.

Allosteric Modulation of a G-Protein Coupled Receptor

The following diagram illustrates the general mechanism of allosteric modulation of a GPCR, such as a muscarinic receptor. This compound would bind to the allosteric site, influencing the binding of the orthosteric ligand and the subsequent G-protein activation.

References

- 1. Development of a new type of allosteric modulator of muscarinic receptors: hybrids of the antagonist AF-DX 384 and the hexamethonio derivative W84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis, Molecular Structure, Spectral Properties and Antifungal Activity of Polymethylene-α,ω-bis(N,N- dimethyl-N-dodecyloammonium Bromides) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of allosteric modulation at GPCRs: insight from a binding kinetics study at the human A1 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of W-84 dibromide

A comprehensive guide to the discovery, history, and mechanism of action of W-84 dibromide, a significant allosteric modulator of muscarinic acetylcholine (B1216132) receptors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Discovery

This compound, systematically known as Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a potent allosteric modulator with high selectivity for the M2 muscarinic acetylcholine receptor (mAChR).[1][2][3] Its discovery can be traced back to early investigations into the structure-activity relationships of polymethylene bis-quaternary ammonium (B1175870) compounds. A key early publication by F. Mitchelson in 1975 in the European Journal of Pharmacology described the antimuscarinic action of a related compound, heptane-1,7-bis-(dimethyl-3'-phthalimidopropylammonium bromide), laying the groundwork for understanding the allosteric nature of these molecules.[4][5] This pioneering work demonstrated that such compounds did not follow the classic competitive antagonism model, suggesting a more complex interaction with the receptor.

Subsequent research in the late 1980s and early 1990s further elucidated the specific properties of this compound. Studies by Jepsen et al. (1988) and Mohr et al. (1992) were instrumental in characterizing its role as an allosteric modulator that stabilizes cholinergic antagonist-receptor complexes, a property that gives it significant potential as an antidote against organophosphate poisoning by enhancing the protective effects of orthosteric antagonists like atropine (B194438).

Chemical and Physical Properties

This compound is a symmetrical molecule featuring two quaternary ammonium centers separated by a hexamethylene chain.[6] This structure is crucial for its interaction with the allosteric site on the M2 receptor.

| Property | Value | Reference |

| Systematic Name | Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide | [1] |

| CAS Number | 21093-51-6 | [1][7] |

| Molecular Formula | C₃₂H₄₄Br₂N₄O₄ | [1][7] |

| Molecular Weight | 708.53 g/mol | [1][7] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble to 10 mM in DMSO | |

| Storage | Room temperature, sealed from moisture. For long-term storage in solvent, -80°C is recommended. | [8] |

Mechanism of Action: Allosteric Modulation of the M2 Receptor

This compound functions as a negative allosteric modulator of orthosteric antagonist binding to the M2 muscarinic receptor. It binds to a site on the receptor that is topographically distinct from the orthosteric site where acetylcholine and competitive antagonists like N-methylscopolamine (NMS) bind.[6][9] This interaction does not prevent the binding of the orthosteric ligand but rather modifies its binding kinetics, specifically by slowing the dissociation rate of the antagonist from the receptor.[10] This results in a stabilization of the antagonist-receptor complex.

The binding site for this compound has been mapped to the extracellular vestibule of the M2 receptor.[11][12] Mutagenesis studies have identified key amino acid residues in the second extracellular loop (o2) and near the junction of the third extracellular loop (o3) and the seventh transmembrane domain (TM7) as being critical for the high-affinity binding of W-84.[1] Specifically, Tyr177 in the o2 loop and Thr423 in the TM7 region are crucial for its high potency.[1]

Mechanism of this compound's allosteric modulation of the M2 muscarinic receptor.

Quantitative Pharmacological Data

The following table summarizes key quantitative data from radioligand binding assays and functional studies that characterize the interaction of this compound with muscarinic receptors.

| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |

| Kd | 12.3 ± 1.8 nM | Guinea pig cardiac membranes | [³H]dimethyl-W84 binding | [6] |

| kon | 2.1 x 10⁷ M⁻¹min⁻¹ | Guinea pig cardiac membranes | [³H]dimethyl-W84 binding | [6] |

| t₁/₂ (dissociation) | 4.3 min | Guinea pig cardiac membranes | [³H]dimethyl-W84 binding | [6] |

| Affinity (M2) | 70.1 nM | Rat atria | Displacement of [³H]QNB | [13] |

| Affinity (M1) | ~280-350 nM | Rat cerebral cortex | Displacement of [³H]QNB | [13] |

| Affinity (M4) | ~112 nM | Rabbit lung | Displacement of [³H]QNB | [13] |

| In Vivo Efficacy | 0.1 mg/kg reduces LD₅₀ of atropine by 78% | Mouse | Prophylactic administration against paraoxon (B1678428) poisoning | [6] |

Key Experimental Protocols

The characterization of this compound has relied on several key experimental techniques, primarily radioligand binding assays. Below are generalized protocols based on the cited literature.

Radioligand Dissociation Kinetics Assay

This experiment is crucial for demonstrating the allosteric mechanism of this compound by measuring its effect on the dissociation rate of a radiolabeled orthosteric antagonist.

Generalized workflow for assessing the impact of W-84 on antagonist dissociation rates.

Methodology Details:

-

Membrane Preparation: Tissues (e.g., guinea pig atria, rat cortex) are homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the muscarinic receptors.

-

Equilibrium Binding: The membrane preparation is incubated with a saturating concentration of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]NMS), until binding reaches a steady state.

-

Dissociation Initiation: The dissociation of the radioligand is initiated by adding a large excess of an unlabeled competitor (e.g., 1 µM atropine) to prevent re-binding of the dissociated radioligand. This is done in two sets of conditions: with and without this compound.

-

Sample Collection: At various time intervals, aliquots are taken and rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against time. The resulting curve is fitted to a mono- or bi-exponential decay model to calculate the dissociation rate constant(s) (koff). A significantly slower koff in the presence of this compound indicates a negative allosteric interaction.

Equilibrium Competition Binding Assay

This assay is used to determine the affinity (Ki) of this compound for its allosteric site by measuring its ability to compete with a radiolabeled allosteric modulator or its effect on the binding of an orthosteric radioligand.

Methodology Details:

-

Assay Setup: A constant concentration of the radioligand (e.g., [³H]dimethyl-W84 or [³H]NMS) and the membrane preparation are incubated with varying concentrations of the competing unlabeled ligand (this compound).

-

Incubation: The mixture is incubated until equilibrium is reached.

-

Separation and Quantification: Bound and free radioligand are separated by vacuum filtration, and the bound radioactivity is quantified.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound has been a pivotal tool in the study of muscarinic receptor pharmacology. Its well-characterized allosteric mechanism has provided significant insights into the structure and function of G-protein coupled receptors and has highlighted the therapeutic potential of allosteric modulators. The ability of this compound to enhance the protective effects of atropine against organophosphate poisoning underscores its potential in clinical applications, although it is primarily used as a research chemical.[4][6] Future research may focus on leveraging the structural understanding of the this compound binding site to design novel, highly selective allosteric modulators with improved pharmacokinetic and pharmacodynamic profiles for the treatment of various neurological and physiological disorders.

References

- 1. Critical amino acid residues of the common allosteric site on the M2 muscarinic acetylcholine receptor: more similarities than differences between the structurally divergent agents gallamine and bis(ammonio)alkane-type hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | HDMPPA | Indolines | Ambeed.com [ambeed.com]

- 4. Antimuscarinic action of an alkane-bis-ammonium compound alone and in combination with (+)-benzetimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the antimuscarinic effect of heptane-1,7-bis-(dimethyl-3'-phthalimidopropyl ammonium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a new type of allosteric modulator of muscarinic receptors: hybrids of the antagonist AF-DX 384 and the hexamethonio derivative W84. | Semantic Scholar [semanticscholar.org]

- 11. Activation and allosteric modulation of a muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cris.vub.be [cris.vub.be]

- 13. Binding of the muscarine receptor antagonist heptane-1,7-bis(dimethyl-3'-phthalimidopropyl)ammonium bromide at cholinoceptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

W-84 Dibromide: A Deep Dive into its Target Identification and Allosteric Modulation of the M2 Muscarinic Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-84 dibromide, also known as HDMPPA, is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR).[1] Its ability to stabilize the binding of antagonists to the receptor has made it a valuable tool in pharmacology, particularly in studies aimed at understanding the allosteric modulation of G-protein coupled receptors (GPCRs) and as a potential antidote against organophosphate poisoning. This technical guide provides an in-depth overview of the target identification studies of this compound, focusing on its interaction with the M2-mAChR. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Target Identification and Binding Profile of this compound

The primary biological target of this compound is the M2 muscarinic acetylcholine receptor, where it functions as a negative allosteric modulator. It binds to a site on the receptor that is distinct from the orthosteric site where acetylcholine and competitive antagonists bind. This allosteric interaction does not prevent the binding of orthosteric ligands but rather modulates their binding and signaling properties. Specifically, W-84 has been shown to significantly slow the dissociation rate of antagonists from the M2 receptor.

Quantitative Analysis of this compound Interaction with Muscarinic Receptors

The following tables summarize the quantitative data from various studies that have characterized the binding and allosteric effects of this compound and its derivatives at muscarinic receptors.

Table 1: Binding Affinity of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | Preparation | Radioligand | Parameter | Value | Reference |

| M2 | Guinea Pig Atria | - | KA | ~160 nM | [2] |

| M1/M4-like | Rabbit Vas Deferens | - | KB | ~800 nM | [2] |

| M3 | Guinea Pig Ileum | - | KB | ~4,000 nM | [2] |

Table 2: Allosteric Modulation of [³H]N-methylscopolamine ([³H]NMS) Binding by this compound

| Preparation | Parameter | Value | Reference |

| Guinea Pig Myocardium | Half-life of [³H]NMS-receptor complex with 1µM W-84 | >120 min | [3] |

| Guinea Pig Myocardium | Half-life of [³H]NMS-receptor complex (control) | 4 min | [3] |

Table 3: Binding Affinities of Allosteric Modulators at the M2 Receptor Allosteric Site (determined using [³H]dimethyl-W84)

| Compound | Parameter | Value | Reference |

| [³H]dimethyl-W84 | KD (high affinity) | 2 nM | [4] |

| W-84 | pKi | 7.83 | [4] |

| Alcuronium | pKi | 8.62 | [4] |

| Gallamine | pKi | 6.72 | [4] |

Experimental Protocols for Target Identification

The identification of the M2-mAChR as the primary target of this compound has been largely established through radioligand binding assays. More contemporary, unbiased approaches like affinity selection-mass spectrometry have also been employed to identify and characterize allosteric modulators of the M2 receptor.

Radioligand Dissociation Kinetics Assay

This protocol describes the general procedure to determine the effect of an allosteric modulator like W-84 on the dissociation rate of a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), from the M2 muscarinic receptor.

Objective: To measure the dissociation rate constant (koff) of a radioligand from its receptor in the presence and absence of an allosteric modulator.

Materials:

-

Membrane preparation expressing M2-mAChRs (e.g., from heart tissue or transfected cells)

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS)

-

Allosteric modulator: this compound

-

Competitive antagonist (for initiating dissociation): Atropine or unlabeled NMS at a high concentration

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus

Protocol:

-

Incubation (Association Phase):

-

In a series of tubes, incubate the M2 receptor-containing membranes with a saturating concentration of [³H]NMS to allow for the formation of the receptor-radioligand complex. The incubation should be carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Initiation of Dissociation:

-

Dissociation of the radioligand is initiated by adding a large excess of a competitive antagonist (e.g., 1 µM atropine) to the incubation mixture. This prevents the re-binding of dissociated [³H]NMS.

-

To test the effect of the allosteric modulator, a separate set of tubes is prepared where this compound (at various concentrations) is added simultaneously with or slightly before the competitive antagonist.

-

-

Time Course Sampling:

-

At various time points after initiating dissociation (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), the incubation is terminated by rapid filtration through glass fiber filters.

-

The filters are immediately washed with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters, representing the amount of [³H]NMS still bound to the receptors, is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The amount of specific binding at each time point is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled antagonist from the beginning of the incubation).

-

The natural logarithm of the specific binding is plotted against time. The data are then fitted to a mono-exponential decay curve to determine the dissociation rate constant (koff).

-

A slower dissociation rate (smaller koff value) in the presence of this compound indicates that it is acting as a negative allosteric modulator that stabilizes the receptor-antagonist complex.

-

Affinity Selection-Mass Spectrometry (AS-MS) for Unbiased Target Identification

AS-MS is a powerful technique for identifying ligands for a specific protein target from a complex mixture, and it can be adapted for unbiased target identification of small molecules like this compound.[5][6][7][8] A proof-of-concept study has demonstrated the utility of AS-MS in discovering both orthosteric and allosteric modulators of the M2 receptor.[7][8]

Experimental Workflow for AS-MS:

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating the signaling of the M2 muscarinic receptor. M2 receptors are primarily coupled to the Gi/o family of G-proteins.[4] Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.

M2 Muscarinic Receptor Signaling Pathway

The canonical signaling pathway for the M2 receptor involves the inhibition of adenylyl cyclase by the Gαi subunit and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels by the Gβγ subunit.[2][3][6]

Conclusion

This compound is a well-characterized allosteric modulator of the M2 muscarinic acetylcholine receptor. Its primary mechanism of action involves binding to an allosteric site on the M2 receptor, which in turn stabilizes the binding of orthosteric antagonists. This property has been quantified through radioligand binding assays, which have established its potency and selectivity. While these classical pharmacological methods have been instrumental in identifying the primary target of W-84, modern techniques such as affinity selection-mass spectrometry offer a powerful and unbiased approach for the discovery and characterization of allosteric modulators for GPCRs. The downstream signaling effects of W-84 are mediated through the modulation of the Gi/o-coupled M2 receptor pathway, leading to the inhibition of adenylyl cyclase and activation of GIRK channels. A thorough understanding of the interactions of allosteric modulators like W-84 with their targets is crucial for the development of novel therapeutics with improved selectivity and efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Muscarinic M2 receptors coupled to inhibition of adenylate cyclase in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential coupling of muscarinic m2 and m3 receptors to adenylyl cyclases V/VI in smooth muscle. Concurrent M2-mediated inhibition via Galphai3 and m3-mediated stimulation via Gbetagammaq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential coupling of m2 and m4 muscarinic receptors to inhibition of adenylyl cyclase by Gi alpha and G(o)alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]N-methylscopolamine dissociation from muscarine receptors affected by low concentrations of allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

W-84 Dibromide: A Technical Guide to its Solubility and Allosteric Modulatory Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

W-84 dibromide is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR). Its ability to stabilize antagonist-receptor complexes has significant implications for therapeutic strategies, particularly in the context of organophosphate poisoning. A thorough understanding of its physicochemical properties, including its solubility in common laboratory solvents, is critical for its application in research and development. This guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and water, alongside a depiction of its mechanism of action.

Chemical and Physical Properties

This compound, systematically named hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a symmetrical molecule with two quaternary ammonium (B1175870) centers.[1]

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₄Br₂N₄O₄ | [1][2] |

| Molar Mass | 708.53 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 21093-51-6 | [2] |

Solubility Data

The solubility of this compound in DMSO and water has been reported in the literature. It is important to note that the provided data may be from different sources and experimental conditions.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Reference |

| DMSO | Soluble to 10 mM | 10 mM | [2][4] |

| DMSO | 3 mg/mL | 4.23 mM | [5] |

| Water | 4 mg/mL | 5.64 mM | [5] |

It should be noted that a related compound, Dimethyl-W84 (dibromide), has also been reported to be soluble in both DMSO and water.[6] this compound undergoes gradual hydrolysis in aqueous media, with a reported half-life of approximately 72 hours at pH 7.4 and 37°C.[1]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound were not available in the reviewed literature, a general methodology for assessing compound solubility is outlined below. This protocol is a standard approach and should be adapted based on specific experimental needs and available equipment.

General Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent (DMSO or water) in a sealed, inert container (e.g., glass vial).

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent.

-

Determine the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a standard curve with known concentrations of this compound to accurately quantify the amount in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, mM).

-

Mechanism of Action: Allosteric Modulation of the M2 Receptor

This compound functions as an allosteric modulator at the M2 muscarinic acetylcholine receptor.[7][8] It binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, and classical antagonists like N-methylscopolamine (NMS) bind.[1] The binding of this compound induces a conformational change in the receptor that increases the affinity of the orthosteric antagonist for its binding site, thereby stabilizing the antagonist-receptor complex.[2][7] This allosteric effect underlies its ability to enhance the protective effects of atropine (B194438) against organophosphate poisoning.[2]

The interaction of this compound with the M2 receptor involves key amino acid residues in the extracellular loop 2 (EL2).[1] These interactions include π-stacking with a tryptophan residue (Trp422), a salt bridge with an aspartic acid residue (Asp173), and hydrogen bonding with a tyrosine residue (Tyr426).[1]

Caption: Mechanism of this compound allosteric modulation of the M2 receptor.

Experimental Workflow for Assessing Allosteric Modulation

A common experimental approach to characterize the allosteric effects of a compound like this compound is through radioligand binding assays. The following workflow outlines the key steps in such an experiment.

Caption: Experimental workflow for assessing allosteric modulation.

References

- 1. This compound (21093-51-6) for sale [vulcanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | HDMPPA | Indolines | Ambeed.com [ambeed.com]

W-84 Dibromide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for W-84 dibromide. It is intended to serve as a technical resource for professionals in drug development and scientific research. The information is presented through summarized data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.

Physicochemical Properties and Storage Recommendations

This compound, a potent allosteric modulator of M2-acetylcholine receptors, requires specific storage conditions to ensure its integrity and stability.[1] The following table summarizes the key physicochemical properties and recommended storage conditions for this compound in both solid and solution forms.

| Property | Value |

| Chemical Name | Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide |

| Molecular Formula | C₃₂H₄₄Br₂N₄O₄ |

| Molecular Weight | 708.52 g/mol |

| Appearance | White to off-white solid |

| Storage (Solid/Powder) | 4°C, in a sealed container, protected from moisture. |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. Stored in a sealed container, protected from moisture. |

| Solubility | Soluble in DMSO (up to 3 mg/mL). Moisture-absorbing DMSO may reduce solubility. |

Stability Profile

The stability of this compound is a critical factor for its handling, formulation, and therapeutic application. This section outlines its known stability characteristics and provides model protocols for conducting forced degradation studies to further investigate its degradation pathways.

Summary of Known Stability

Currently, detailed public-domain data on the comprehensive stability of this compound is limited. However, based on its chemical structure as a quaternary ammonium (B1175870) compound, certain degradation pathways can be anticipated. The primary route of degradation is likely hydrolysis, especially in aqueous solutions. It is also important to consider its sensitivity to light (photostability) and high temperatures (thermal stability).

Forced Degradation Studies: Model Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. The following are model protocols for investigating the stability of this compound under various stress conditions. A target degradation of 5-20% is generally recommended to ensure that the degradation products are detectable without being overly complex.

2.2.1. Hydrolytic Degradation

This protocol is designed to assess the stability of this compound in aqueous solutions at different pH levels.

-

Objective: To determine the rate of hydrolysis of this compound in acidic, neutral, and alkaline conditions.

-

Methodology:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Prepare acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and alkaline (e.g., 0.1 N NaOH) solutions.

-

Dilute the this compound stock solution in each of the hydrolytic solutions to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the acidic and alkaline samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

-

-

Data Presentation:

| Condition | Temperature (°C) | Time (hours) | This compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |

| 0.1 N HCl | 60 | 0 | 100 | 0 | 0 |

| 2 | |||||

| 4 | |||||

| ... | |||||

| Neutral | 60 | 0 | 100 | 0 | 0 |

| 2 | |||||

| ... | |||||

| 0.1 N NaOH | 60 | 0 | 100 | 0 | 0 |

| 2 | |||||

| ... |

2.2.2. Oxidative Degradation

This protocol assesses the susceptibility of this compound to oxidation.

-

Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

-

Methodology:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the this compound solution.

-

Keep the solution at room temperature and protect it from light.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Analyze the samples using a stability-indicating HPLC method.

-

-

Data Presentation:

| Condition | Temperature (°C) | Time (hours) | This compound (%) | Degradation Product X (%) |

| 3% H₂O₂ | 25 | 0 | 100 | 0 |

| 2 | ||||

| 4 | ||||

| ... |

2.2.3. Photostability

This protocol is based on ICH Q1B guidelines and evaluates the stability of this compound upon exposure to light.

-

Objective: To determine the photosensitivity of this compound in both solid and solution states.

-

Methodology:

-

For solid-state testing, spread a thin layer of this compound powder in a suitable container.

-

For solution-state testing, prepare a solution of this compound in a suitable solvent (e.g., methanol) in a quartz cuvette or other transparent container.

-

Prepare dark controls by wrapping identical samples in aluminum foil.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze the samples and dark controls at the end of the exposure period using a stability-indicating HPLC method.

-

-

Data Presentation:

| State | Condition | This compound (%) | Degradation Product Y (%) |

| Solid | Light Exposed | ||

| Dark Control | |||

| Solution | Light Exposed | ||

| Dark Control |

2.2.4. Thermal Degradation

This protocol assesses the stability of solid this compound at elevated temperatures.

-

Objective: To evaluate the thermal stability of this compound in the solid state.

-

Methodology:

-

Place a known amount of this compound powder in a suitable container.

-

Store the container in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

Analyze the sample at specified time points (e.g., 1, 3, 7, 14 days) using a stability-indicating HPLC method.

-

Thermogravimetric Analysis (TGA) can also be employed to determine the temperature at which the compound starts to decompose.

-

-

Data Presentation (HPLC):

| Temperature (°C) | Time (days) | This compound (%) |

| 60 | 0 | 100 |

| 1 | ||

| 3 | ||

| ... |

-

Data Presentation (TGA):

| Onset of Decomposition (°C) | Weight Loss (%) |

Mechanism of Action: Allosteric Modulation of M2 Muscarinic Receptors

This compound functions as an allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR).[1] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. This binding event induces a conformational change in the receptor, which in turn modulates the binding affinity and/or efficacy of the orthosteric ligand.

Signaling Pathways of the M2 Muscarinic Receptor

The M2 mAChR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gαi/o family. Activation of the M2 receptor leads to a cascade of intracellular events that ultimately regulate cellular function.

3.1.1. Canonical Gαi/o Pathway

The primary signaling pathway for the M2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

3.1.2. Non-Canonical β-Arrestin Pathway

In addition to G-protein signaling, GPCRs like the M2 receptor can also signal through β-arrestin pathways. Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the PI3K/AKT/mTORC1 pathway.

Experimental Workflow for Assessing Allosteric Modulation

To quantify the effect of this compound on the M2 receptor, radioligand binding assays are commonly employed. These assays can determine how this compound affects the binding of a radiolabeled orthosteric ligand.

Model Protocol: Radioligand Binding Assay

-

Objective: To determine the effect of this compound on the binding of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) to the M2 receptor.

-

Materials:

-

Cell membranes expressing the human M2 receptor.

-

[³H]-NMS (radiolabeled antagonist).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Methodology:

-

In a 96-well plate, add cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of this compound.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., atropine) to a set of wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ of this compound and calculate the cooperativity factor.

-

Handling and Safety

This compound should be handled in a laboratory setting by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This technical guide provides a framework for understanding the stability and storage of this compound. The provided model protocols for forced degradation studies can be adapted to generate specific stability data for this compound. Furthermore, the elucidation of its allosteric mechanism of action on the M2 muscarinic receptor through the described experimental workflows will be crucial for its development as a potential therapeutic agent. As with any research compound, it is imperative to handle this compound with appropriate safety precautions and to conduct thorough stability and characterization studies to ensure the reliability and reproducibility of experimental results.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of W-84 Dibromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-84 dibromide, also known as HDMPPA, is a potent allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2-mAChR).[1][2][3][4] As a non-competitive antagonist with allosteric effects, this compound stabilizes cholinergic antagonist-receptor complexes.[1][4] This property is particularly noteworthy for its potential therapeutic applications, such as enhancing the protective effects of atropine (B194438) against organophosphate poisoning.[1][4] These application notes provide detailed protocols for in vitro assays to characterize the interaction of this compound with M2-mAChRs, enabling researchers to further investigate its pharmacological profile.

Data Presentation

The following table summarizes the available quantitative data for a derivative of this compound and the cooperativity of W-84 with different radioligands.

| Ligand | Parameter | Value | Species/Tissue | Reference |

| [³H]dimethyl-W84 | Kd | 12.3 ± 1.8 nM | Guinea pig cardiac membranes | [5] |

| [³H]dimethyl-W84 | kon | 2.1 x 107 M-1min-1 | Guinea pig cardiac membranes | [5] |

| [³H]dimethyl-W84 | t1/2 (dissociation) | 4.3 min | Guinea pig cardiac membranes | [5] |

| This compound with [³H]NMS | α (cooperativity factor) | 2.4 | Guinea pig heart homogenates | [6] |

| This compound with [³H]AF-DX 384 | α (cooperativity factor) | 194 | Guinea pig heart homogenates | [6] |

Signaling Pathway

The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunit complex can also modulate the activity of other effectors, such as inwardly rectifying potassium channels. This compound acts on an allosteric site of the M2 receptor, modifying the binding and signaling of orthosteric ligands.

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay: Investigating Allosteric Modulation of [³H]N-methylscopolamine ([³H]NMS) Binding

This protocol is designed to determine how this compound affects the binding of the orthosteric antagonist [³H]NMS to M2 muscarinic receptors.

Materials:

-

Membrane preparation expressing M2-mAChRs (e.g., from CHO-K1 cells or guinea pig heart)

-

[³H]N-methylscopolamine ([³H]NMS)

-

This compound

-

Atropine (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing M2 receptors in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

Assay Setup:

-

Total Binding: In triplicate, add 50 µL of assay buffer, 50 µL of [³H]NMS (at a concentration near its Kd), and 100 µL of membrane preparation to each well.

-

Non-specific Binding: In triplicate, add 50 µL of a high concentration of atropine (e.g., 1 µM), 50 µL of [³H]NMS, and 100 µL of membrane preparation.

-

Effect of this compound: In triplicate, add 50 µL of varying concentrations of this compound, 50 µL of [³H]NMS, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding of [³H]NMS as a function of the concentration of this compound.

-

Analyze the data using non-linear regression to determine the IC₅₀ of this compound and the cooperativity factor (α).

-

Caption: Radioligand Binding Assay Workflow.

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the M2 receptor in the presence of an agonist and the modulatory effect of this compound.

Materials:

-

Membrane preparation expressing M2-mAChRs

-

[³⁵S]GTPγS

-

GTPγS (unlabeled, for non-specific binding)

-

GDP

-

Muscarinic agonist (e.g., carbachol)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, combine:

-

Membrane preparation

-

GDP (to a final concentration of 10-30 µM)

-

[³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM)

-

Varying concentrations of the muscarinic agonist.

-

For testing this compound, pre-incubate the membranes with varying concentrations of this compound before adding the agonist and [³⁵S]GTPγS.

-

For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding of [³⁵S]GTPγS.

-

Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound.

-

Determine the EC₅₀ and Emax values for the agonist under each condition to assess the modulatory effect of this compound.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 21093-51-6 | WAA09351 | Biosynth [biosynth.com]

- 4. This compound | CAS 21093-51-6 | W84 | Tocris Bioscience [tocris.com]

- 5. This compound (21093-51-6) for sale [vulcanchem.com]

- 6. M2 receptor binding of the selective antagonist AF-DX 384: possible involvement of the common allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of W-84 Dibromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

W-84 dibromide, also known as Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a potent allosteric modulator of M2 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It functions as a non-competitive antagonist with the unique ability to stabilize cholinergic antagonist-receptor complexes.[1] This property is of significant interest in the field of toxicology, particularly in the development of antidotes for organophosphate (OP) poisoning. Organophosphates are a class of highly toxic compounds that includes pesticides and nerve agents, which exert their effects by inhibiting the enzyme acetylcholinesterase (AChE), leading to an excess of acetylcholine and a subsequent cholinergic crisis.[3][4]

The standard treatment for OP poisoning typically involves the administration of a competitive muscarinic antagonist, such as atropine (B194438), to block the effects of excess acetylcholine at muscarinic receptors, and an oxime to reactivate the inhibited AChE.[3][5] this compound has been investigated for its potential to enhance the protective effects of atropine.[1] By binding to an allosteric site on the M2 receptor, this compound can slow the dissociation of atropine from the receptor's orthosteric site, thereby prolonging and potentiating its therapeutic action.[1][2] In vitro studies have demonstrated that the combination of this compound with competitive antagonists like atropine results in a "supra-additive" antagonistic effect.[1]

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its investigation in in vivo animal models of organophosphate poisoning.

Mechanism of Action

Organophosphate poisoning leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, resulting in the overstimulation of muscarinic and nicotinic receptors. The over-activation of M2 muscarinic receptors, particularly in the heart, can lead to severe bradycardia and other life-threatening cardiovascular effects.[4] Atropine, a competitive antagonist, competes with the excess ACh for the same binding site on the muscarinic receptor.[6]

This compound acts at a distinct allosteric binding site on the M2 muscarinic receptor.[2] Its binding induces a conformational change in the receptor that increases the affinity of the orthosteric site for antagonists like atropine. This allosteric modulation results in a slower dissociation rate of the antagonist from the receptor, effectively prolonging its blocking action. This synergistic interaction makes the combination of this compound and atropine a promising therapeutic strategy for mitigating the muscarinic effects of organophosphate poisoning.

Signaling pathway of organophosphate poisoning and therapeutic intervention.

Experimental Protocols

The following protocols are generalized frameworks for conducting in vivo studies to evaluate the efficacy of this compound as an adjunctive therapy in organophosphate poisoning. Specific parameters such as animal species, organophosphate agent, and dosages should be optimized based on preliminary studies and institutional guidelines.

Protocol 1: Evaluation of this compound and Atropine Co-administration in a Rodent Model of Organophosphate Poisoning

Objective: To determine the protective effect of this compound in combination with atropine against organophosphate-induced toxicity in a rodent model.